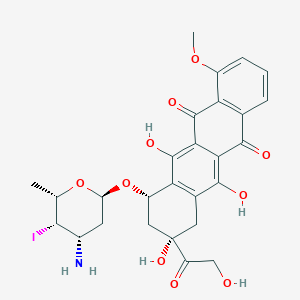
Iododoxorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-deoxy-4'-iododoxorubicin is an organoiodine compound, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a doxorubicin. It is a conjugate acid of a 4'-deoxy-4'-iododoxorubicinium.
Scientific Research Applications
Comparative Activity in Tumor Cell Lines
Iododoxorubicin (IODO) was found to have greater in vitro potency and cytotoxicity compared to doxorubicin (DOX) and deoxydoxorubicin (DEOX) in the human tumor clonogenic assay using human tumor cell lines. It demonstrated lower ID50 values, indicating higher effectiveness in most cell lines tested. This finding suggests that IODO is a compound of clinical interest due to its activity in a variety of tumors and less cardiotoxicity observed in previous studies (Schwartz & Salmon, 2004).
Mitochondrial Targeting of Doxorubicin Derivatives
A study focusing on mitochondrial targeting of doxorubicin derivatives, including IODO, highlighted the importance of targeting specific cell organelles. This approach is significant for studying the effects of drugs like doxorubicin and its derivatives on specific cellular components, potentially leading to more effective cancer treatments with reduced side effects (Jean et al., 2015).
Nanotechnological Applications
The development of doxorubicin-loaded nanotechnological platforms, including those based on this compound, has been explored. These platforms aim to improve cancer therapeutics by enhancing drug delivery and reducing adverse effects. Such research indicates the potential of this compound in advanced drug delivery systems (Cagel et al., 2017).
Research on Doxorubicin-Induced Cardiotoxicity
Numerous studies have been conducted on doxorubicin-induced cardiotoxicity, a major limitation of its clinical use. These studies are relevant to this compound as they provide insights into the cardiac effects of anthracycline drugs and strategies to mitigate these effects. This research is crucial for understanding and potentially improving the safety profile of this compound and similar compounds (Abdel-Daim et al., 2017).
properties
CAS RN |
83997-75-5 |
|---|---|
Molecular Formula |
C27H28INO10 |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H28INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 |
InChI Key |
PDQGEKGUTOTUNV-TZSSRYMLSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |
synonyms |
4'-deoxy-4'-IDX 4'-deoxy-4'-iododoxorubicin 4'-iodo-4'-deoxydoxorubicin 4'-iododeoxyrubicin 4'-iododoxorubicin FCE 21954 FCE-21954 iododoxorubicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({3-[2-(Trifluoromethyl)-10h-phenothiazin-10-yl]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B1201654.png)
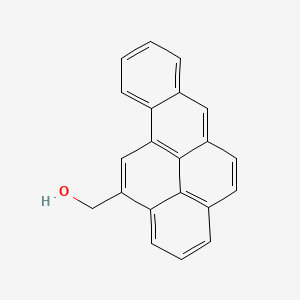
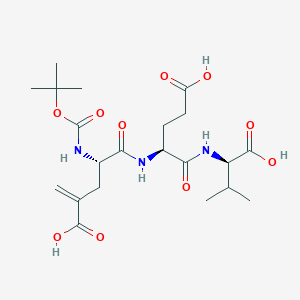
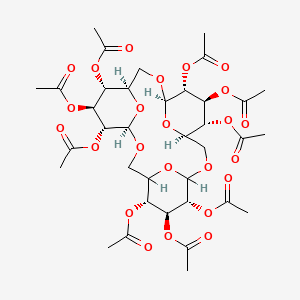
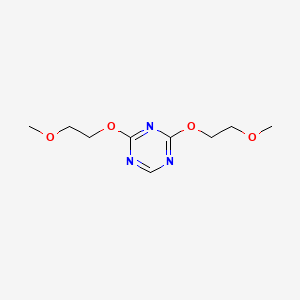
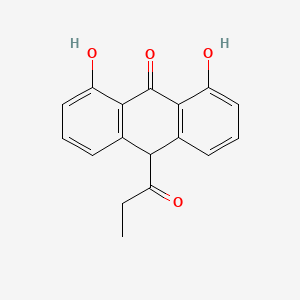
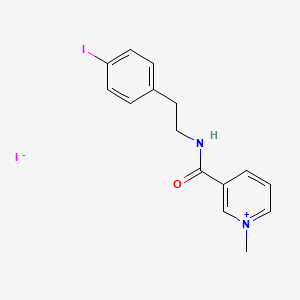
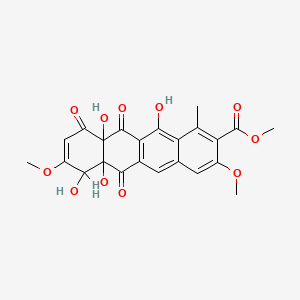
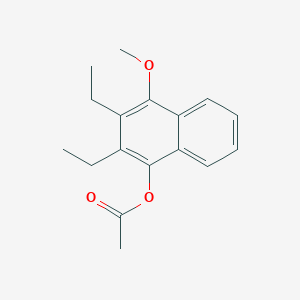
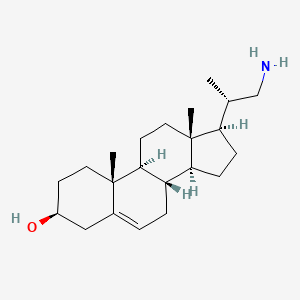
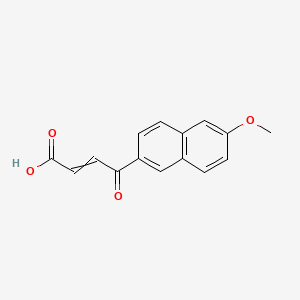
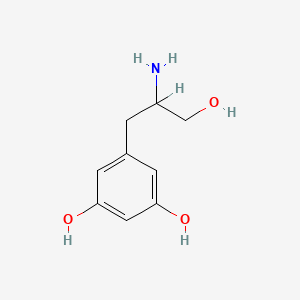
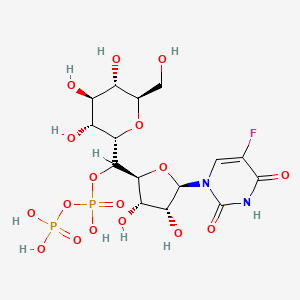
![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)